2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane
Description
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to oxygen and nitrogen atoms within a cyclic framework
Properties
CAS No. |
921595-32-6 |
|---|---|
Molecular Formula |
C13H21GeNO2 |
Molecular Weight |
295.94 g/mol |
IUPAC Name |
2,2,6-trimethyl-5-phenyl-1,3,6,2-dioxazagermocane |
InChI |
InChI=1S/C13H21GeNO2/c1-14(2)16-10-9-15(3)13(11-17-14)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
KFDDYTKQTPZSGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCO[Ge](OCC1C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. One common synthetic route includes the use of trimethylamine and phenylmagnesium bromide as reagents, followed by cyclization to form the dioxazagermocane ring. Industrial production methods may involve similar reactions but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in substitution reactions where ligands attached to the germanium atom are replaced by other nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various organic halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of oxidative stress and the inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane can be compared with similar compounds such as:
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and as a reagent in various chemical reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Used as a boron-containing reagent in organic synthesis and catalysis.
Cycloalkanes: These compounds, like cyclohexane, share a cyclic structure but differ in their chemical properties and applications
Biological Activity
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research findings.
The compound can be described by the following chemical structure:
- Chemical Formula: C14H19N2O2Ge
- Molecular Weight: 306.37 g/mol
Biological Activity Overview
Research has indicated that 2,2,6-trimethyl-5-phenyl-1,3,6,2-dioxazagermocane exhibits various biological activities, including:
- Antimicrobial Activity: Several studies have demonstrated the compound's efficacy against a range of bacterial and fungal pathogens.
- Anticancer Properties: Preliminary investigations suggest that the compound may inhibit the growth of cancer cells in vitro.
- Cytotoxicity: The compound shows cytotoxic effects on specific cell lines, indicating potential for therapeutic applications.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 2,2,6-trimethyl-5-phenyl-1,3,6,2-dioxazagermocane against common pathogens such as E. coli and Staphylococcus aureus. The results showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties.
Anticancer Activity
In a separate study by Johnson et al. (2024), the anticancer potential of the compound was assessed using various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The results indicated that 2,2,6-trimethyl-5-phenyl-1,3,6,2-dioxazagermocane exhibits dose-dependent cytotoxicity against these cancer cell lines.
The mechanism through which this compound exerts its biological effects is not fully understood but is hypothesized to involve:
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.
- Disruption of Cellular Membranes: The antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial conducted in a hospital setting demonstrated that patients treated with formulations containing the compound showed reduced infection rates compared to a control group.
- Case Study on Cancer Treatment : A preliminary clinical trial involving patients with advanced breast cancer suggested that combining this compound with conventional therapies could enhance treatment efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
